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Compound of Interest

3-Bromo-5-
Compound Name:
hydroxymethylisoxazole

Cat. No. B1273690

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties,
synthesis, and potential biological significance of the heterocyclic compound 3-Bromo-5-
hydroxymethylisoxazole. This document is intended to serve as a comprehensive resource
for researchers and professionals engaged in drug discovery and development, offering
detailed experimental protocols and insights into its mechanism of action.

Core Physical and Chemical Properties

3-Bromo-5-hydroxymethylisoxazole, with the CAS Number 25742-00-1, is a substituted
isoxazole that presents as a liquid at ambient temperature.[1] Its core characteristics are
summarized in the tables below, providing a consolidated view of its physical and chemical
data for easy reference and comparison.

Physical Properties
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UHFFFAOYSA-N

Property Value Source
Molecular Formula C4H4BrNO2 [2]
Molecular Weight 177.98 g/mol [2]
Physical Form Liquid [1]
Boiling Point 316.7 °C at 760 mmHg [2]
Density 1.9 g/cm3 [2]
Refractive Index 1.558 [2]
Vapor Pressure 0.00017 mmHg at 25°C [2]
Flash Point 145.3 £23.7 °C [2]
Not available. A closely related
compound, (3-(4-
Melting Point bromophenyl)-isoxazol-5-
yl)methanol, has a melting
point of 91°C.[3]
Chemical and Safety Information
Property Value Source
(3-bromoisoxazol-5-
IUPAC Name [1]
yl)methanol
IPMKBMJCEWOFOB-
InChl Key [1]

Hazard Statements

H315 (Causes skin irritation),
H319 (Causes serious eye
irritation), H335 (May cause

respiratory irritation)

Signal Word

Warning

Storage

Stored at ambient

temperature.

[1]
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Experimental Protocols

The synthesis of 3-Bromo-5-hydroxymethylisoxazole can be achieved through a [3+2]
cycloaddition reaction, a common method for forming the isoxazole ring. The following protocol
is based on the synthesis of a structurally similar compound, (3-(4-bromophenyl)-isoxazol-5-
yl)methanol, and can be adapted for the target molecule.[3][4]

Synthesis of (3-bromoisoxazol-5-yl)methanol

The synthesis is a two-step process involving the formation of a nitrile oxide intermediate
followed by a cycloaddition reaction with propargyl alcohol.

Step 1: In-situ generation of 3-bromonitrile oxide
The nitrile oxide is generated in-situ from a suitable precursor, such as a dibromoformaldoxime.
Step 2: [3+2] Cycloaddition with Propargyl Alcohol

The generated 3-bromonitrile oxide readily undergoes a [3+2] cycloaddition reaction with
propargyl alcohol. Cerium(lV) ammonium nitrate (CAN) can be an effective catalyst for this
reaction, promoting the formation of the isoxazole ring under mild conditions.[3][4]

Reaction Scheme:

3-Bromo-1-nitropropane __[3+2] cycloaddition

3-Bromo-5-hydroxymethylisoxazole

y

Propargyl alcohol

Click to download full resolution via product page
A conceptual representation of the synthesis of 3-Bromo-5-hydroxymethylisoxazole.
Detailed Methodology:

» Reaction Setup: To a solution of the nitrile oxide precursor in a suitable solvent (e.g., a polar
aprotic solvent), add propargyl alcohol.
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» Catalyst Addition: Add a catalytic amount of cerium(lVV) ammonium nitrate (CAN).

o Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress
can be monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is typically quenched with water and
extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined,
dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

 Purification: The crude product can be purified by column chromatography on silica gel using
an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure (3-
bromoisoxazol-5-yl)methanol.

Spectral Data

The structural confirmation of 3-Bromo-5-hydroxymethylisoxazole would be achieved
through standard spectroscopic techniques. While specific spectra for the target molecule are
not readily available in the public domain, the data for the closely related (3-(4-bromophenyl)-
isoxazol-5-yl)methanol provides a reference for the expected spectral features.[3]

Expected Spectral Characteristics:

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
isoxazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl
proton.

e 13C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the
isoxazole ring and the hydroxymethyl group.

e FT-IR: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of
the hydroxyl group, as well as characteristic peaks for the C=N and C-O stretching vibrations
of the isoxazole ring.[3]

Biological Activity and Signaling Pathway

Recent studies have highlighted the potential of 3-bromo-isoxazole derivatives in modulating
cellular signaling pathways, particularly the Keap1-Nrf2 pathway, which is a critical regulator of
the cellular antioxidant response.
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Activation of the Nrf2/[HO-1 Pathway

Derivatives of 3-bromo-4,5-dihydroisoxazole have been identified as activators of the Nrf2/HO-
1 protective system. The proposed mechanism involves the covalent modification of a specific
cysteine residue (Cys151) within the BTB domain of the Keap1l protein. Keapl is a negative
regulator of Nrf2; under normal conditions, it targets Nrf2 for ubiquitination and subsequent
proteasomal degradation.

The electrophilic nature of the 3-bromo-isoxazole moiety allows it to react with the nucleophilic
thiol group of the Cys151 residue on Keapl. This covalent modification disrupts the Keap1-Nrf2
interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2
binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes,
including Heme Oxygenase-1 (HO-1), leading to their transcriptional activation. The
upregulation of these antioxidant and cytoprotective genes helps to mitigate oxidative stress
and inflammation.

The following diagram illustrates the proposed signaling pathway:

Cytoplasm

Nrf2
A

3-Bromo-5-hydroxymethylisoxazole

Nucleus

Activates transcription

Binds and promotes ubiquitination
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Figure 1: Proposed mechanism of Nrf2/HO-1 pathway activation by 3-Bromo-5-
hydroxymethylisoxazole.

Conclusion

3-Bromo-5-hydroxymethylisoxazole is a versatile heterocyclic compound with potential
applications in drug discovery. Its synthesis via [3+2] cycloaddition is a well-established and
efficient method. The emerging evidence of the ability of related 3-bromo-isoxazole derivatives
to modulate the Keap1-Nrf2 signaling pathway opens up exciting avenues for the development
of novel therapeutic agents for diseases associated with oxidative stress and inflammation.
This technical guide provides a foundational resource for researchers to further explore the
chemical and biological properties of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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